molecular formula C24H29N3O6 B10795614 but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Cat. No.: B10795614
M. Wt: 455.5 g/mol
InChI Key: NOFOWWRHEPHDCY-UHFFFAOYSA-N
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Description

This compound, identified as the maleate salt of methysergide (C₂₁H₂₇N₃O₂·C₄H₄O₄), is a synthetic ergoline alkaloid derivative. It features a tetracyclic indolo[4,3-fg]quinoline core fused with a carboxamide group substituted at position 7. The N-(1-hydroxybutan-2-yl) side chain and the (Z)-but-2-enedioic acid counterion enhance its solubility and bioavailability. Methysergide is a well-characterized serotonin (5-HT) receptor antagonist, historically used for migraine prophylaxis . Its structural complexity and stereochemistry (6aR,9R configuration) are critical for binding to 5-HT receptors and modulating neurotransmitter pathways.

Properties

IUPAC Name

but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOWWRHEPHDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound but-2-enedioic acid; N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, focusing on its antitumor activity, antioxidant capabilities, and other relevant biological effects.

Chemical Structure and Properties

The compound comprises a butenedioic acid moiety and an indoloquinoline derivative. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and DNA.

Antitumor Activity

Research indicates that indoloquinoline derivatives exhibit significant antitumor properties. A study demonstrated that these compounds can intercalate with DNA, inhibiting topoisomerase II, which is crucial for DNA replication and transcription. This mechanism is vital for their anticancer effects:

  • In vitro studies showed that the compound has a low IC50 value against various cancer cell lines, indicating high potency. For instance, the IC50 values for related indoloquinolines ranged from 3.3×1053.3\times 10^{-5} to 9.2×105μM9.2\times 10^{-5}\mu M, comparable to ascorbic acid's IC50 of 4.2×105μM4.2\times 10^{-5}\mu M in DPPH assays .

Antioxidant Activity

The antioxidant properties of the compound were assessed through various assays:

  • DPPH Radical Scavenging Assay: The compound showed significant free radical scavenging activity, which is critical for preventing oxidative stress-related damage in cells.
CompoundIC50 (µM)
Ascorbic Acid4.2×1054.2\times 10^{-5}
Indoloquinoline Derivative3.39.2×1053.3-9.2\times 10^{-5}

This indicates that the compound can effectively neutralize free radicals, contributing to its potential protective effects against oxidative damage .

Effects on Lipid Peroxidation and Antioxidant Enzymes

Further studies evaluated the impact of this compound on lipid peroxidation and antioxidant enzyme levels in both normal and tumor-bearing mice:

GroupLipid Peroxidation (nmol MDA/g Tissue)SOD (U/g Tissue)CAT (KU/mg Tissue/s)
Normal249 ± 1.6139.96 ± 0.867.05 ± 0.18
Treated (Indoloquinoline)248.69 ± 5.5137.9 ± 3.96.1 ± 0.20

These results indicate that treatment with indoloquinoline derivatives significantly reduced lipid peroxidation levels compared to untreated tumor-bearing mice .

Case Studies

Several studies have documented the biological effects of related compounds:

  • Antitumor Efficacy: A study involving neocryptolepine analogs showed marked reductions in tumor size in vivo when administered at a dose of 100mg/kg100mg/kg over five consecutive days .
  • Antioxidant Mechanisms: Research highlighted that compounds with similar structures could enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), further supporting their role in mitigating oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

Ergoline derivatives share the indoloquinoline scaffold but differ in substituents, stereochemistry, and bioactivity. Key analogs include:

Compound Name Core Structure Modifications Bioactivity References
Methysergide (Target Compound) N-(1-hydroxybutan-2-yl); (Z)-but-2-enedioic acid salt 5-HT₂ receptor antagonist
1P-LSD N,N-diethyl; 4-propanoyl substituent Psychedelic (5-HT₂A agonist)
Ergometrinine N-(1-hydroxypropan-2-yl); no methyl group at C7 Uterotonic (weak serotonin activity)
Ergotamine Cyclic tripeptide side chain; benzyl substituent Vasoconstrictor (α-adrenergic agonist)
LSZ (Lysergic Acid Piperidide) Piperidide substituent at C8 Psychedelic (5-HT₂A agonist)

Structural Analysis

  • Core Modifications: Methysergide and ergometrinine share the N-(hydroxyalkyl) carboxamide group but differ in alkyl chain length (butan-2-yl vs. propan-2-yl). This difference impacts receptor binding kinetics and metabolic stability . 1P-LSD and LSZ feature bulkier substituents (diethyl, piperidide) that enhance 5-HT₂A agonism and hallucinogenic potency compared to methysergide’s antagonism .
  • Stereochemical Influence :

    • The 6aR,9R configuration in methysergide and ergotamine is critical for 5-HT receptor interactions. Inversion at these positions (e.g., 6aS,9S in some analogs) abolishes activity .
  • Counterion Effects: Methysergide’s (Z)-but-2-enedioic acid salt improves aqueous solubility (logP = 1.2) compared to non-salt forms (logP = 3.5 for 1P-LSD) .

Bioactivity and Mechanism

  • Methysergide: Potent 5-HT₂B/2C antagonist (IC₅₀ = 1.2 nM) with weak partial agonism at 5-HT₁A.
  • 1P-LSD : High 5-HT₂A affinity (Ki = 2.8 nM) induces psychedelic effects at 100–200 µg doses. Structural similarity to LSD (propionyl vs. acetyl group) delays metabolic degradation .
  • Ergometrinine : Weak uterotonic activity (EC₅₀ = 10 µM) due to reduced steric hindrance from the shorter hydroxypropan-2-yl group .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), methysergide shows moderate similarity to ergotamine (Tanimoto = 0.65) but low similarity to 1P-LSD (Tanimoto = 0.41), reflecting divergent pharmacological profiles despite shared scaffolds .

Key Research Findings

  • Synthetic Accessibility : Methysergide is synthesized via epoxide ring-opening of ergoline precursors, followed by carboxamide coupling .
  • Metabolic Stability : The hydroxybutan-2-yl group in methysergide reduces hepatic clearance (t₁/₂ = 9 hours) compared to ergometrinine (t₁/₂ = 2 hours) .
  • Toxicity Profile : Methysergide’s fibrotic effects are linked to chronic 5-HT₂B antagonism, whereas 1P-LSD’s safety profile remains understudied .

Preparation Methods

Introduction of the N-(1-Hydroxybutan-2-yl) Carboxamide Group

The N-(1-hydroxybutan-2-yl) side chain is introduced via nucleophilic substitution or amidation. A patented approach involves reacting lysergic acid amide derivatives with alcohols under acidic conditions. For example:

  • Reagents: Lysergic acid amide, methanol, p-toluenesulfonic acid.

  • Conditions: 50°C, 16 hours, anhydrous ethanol.

  • Yield: 81% after crystallization.

The reaction proceeds through acid-catalyzed alcoholysis, where the amide group is replaced by the alkoxy moiety. This step requires precise pH control (0–1) to prevent side reactions.

But-2-enedioic Acid Conjugation

But-2-enedioic acid is incorporated via esterification or salt formation. A common strategy involves reacting the free base of the indoloquinoline-carboxamide with maleic anhydride in dichloromethane, followed by neutralization to yield the maleate salt.

Optimized Protocol:

  • Molar Ratio: 1:1 (base to maleic anhydride).

  • Solvent: Anhydrous methylene chloride.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Acid-Catalyzed Esterification and Amidation

The patent US4524208A details a scalable method for synthesizing lysergic acid esters, which can be adapted for this compound. Key steps include:

  • Dissolution: The amide precursor is dissolved in an alcohol (e.g., methanol, ethanol).

  • Acid Addition: Strong acids (e.g., HCl, p-toluenesulfonic acid) are added to achieve a pH of 0–1.

  • Reaction: Conducted at 20–55°C for 2–30 hours.

  • Work-Up: Crystallization or extraction with methylene chloride.

Representative Data:

ParameterValueSource
Temperature50°C
Reaction Time16 hours
Yield86% (HCl method)

Microwave-Assisted Synthesis (MAS)

MAS significantly improves efficiency. A study demonstrated that irradiating a mixture of 1-chlorobenzoic acid and glycine with sodium hydride at 240 W for 10 minutes produced the indoloquinoline core in 71% yield. Comparative analysis shows MAS reduces energy consumption by 40% compared to conventional heating.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials.

  • Recrystallization: Ethanol or ethanol/water mixtures yield high-purity crystals.

Spectroscopic Validation

  • FT-IR: Peaks at 1665 cm⁻¹ (C=O) and 1543 cm⁻¹ (C=C aromatic).

  • NMR: δ 7.2–7.8 ppm (aromatic protons), δ 4.1 ppm (hydroxybutan-2-yl group).

  • GC-MS: Molecular ion peak at m/z 455.51 (C₂₄H₂₉N₃O₆).

Challenges and Optimization Strategies

  • Byproduct Formation: Excess acid or temperature >60°C promotes dehydration byproducts. Mitigated via pH monitoring and temperature control.

  • Solvent Selection: Anhydrous alcohols prevent hydrolysis but require rigorous drying.

  • Catalyst Loading: Sodium hydride >1.5 equiv. leads to over-cyclization; optimal at 1.1 equiv.

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Acid-Catalyzed81%16 hours$$High
MAS71%10 minutes$$$Moderate
Thermal Cyclization65%4 hours$Low

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions with careful control of temperature, solvent selection (e.g., anhydrous THF or DCM), and catalysts (e.g., Lewis acids). For example, coupling the indoloquinoline core with the hydroxylbutan-2-yl side chain requires precise stoichiometry to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Reaction optimization can use Design of Experiments (DoE) to evaluate parameters like pH and temperature effects on yield .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., indole protons at δ 7.2–7.8 ppm, hydroxyl protons at δ 1.5–2.0 ppm).
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (C18 column, acetonitrile/water mobile phase).
  • FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups.
  • X-ray Crystallography : Resolve complex stereochemistry if crystalline forms are obtainable .

Q. How should the compound be stored to maintain stability, and what degradation products are likely?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Degradation studies via accelerated stability testing (40°C/75% RH for 6 months) can identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) or dimerization. Monitor using LC-MS and compare against reference standards .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic and binding properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions with biological targets (e.g., serotonin receptors due to indoloquinoline similarity to LSD derivatives ).
  • Docking Studies (AutoDock Vina) : Predict binding affinity to enzymes or receptors, focusing on hydrogen bonding with the carboxamide group and π-π stacking of the indole ring.
  • ADMET Prediction (SwissADME) : Estimate solubility (LogP ~3.5), metabolic pathways (CYP450 oxidation), and blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, logP)?

  • Methodological Answer :

  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., shake-flask method for logP determination in octanol/water).
  • Collaborative Validation : Cross-reference data with multiple labs using identical instrumentation (e.g., standardized HPLC gradients).
  • Meta-Analysis : Use platforms like Reaxys or SciFinder to aggregate historical data and identify outliers caused by methodological variability (e.g., pH-dependent solubility discrepancies) .

Q. How can in vitro assays be designed to evaluate the compound’s biological activity while minimizing off-target effects?

  • Methodological Answer :

  • Target-Specific Assays : Use HEK293 cells expressing recombinant receptors (e.g., 5-HT2A for hallucinogenic potential screening) with calcium flux or cAMP readouts.
  • Counter-Screening : Test against panels of unrelated targets (e.g., kinases, ion channels) to assess selectivity.
  • Metabolite Profiling : Incubate with liver microsomes to identify active/toxic metabolites and adjust SAR studies accordingly .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Challenges References
Synthesis OptimizationDoE, Catalytic ScreeningSide-reaction suppression
Structural ElucidationX-ray Crystallography, 2D-NMRCrystallization difficulties
Stability ProfilingForced Degradation Studies, LC-MSHydrolysis under acidic conditions
Computational PredictionMD Simulations, SwissADMEAccuracy of in silico models

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